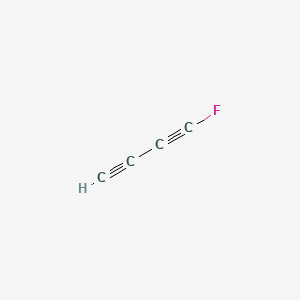
1,3-Butadiyne, 1-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiyne, 1-fluoro-: is an organic compound with the molecular formula C₄HF . It is a derivative of butadiyne, where one of the hydrogen atoms is replaced by a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiyne, 1-fluoro- can be achieved through various methods. One common approach involves the fluorination of 1,3-butadiyne using a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process and ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Butadiyne, 1-fluoro- often involves large-scale fluorination processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced fluorinating agents and catalysts is crucial in industrial settings to ensure the scalability and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiyne, 1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert 1,3-Butadiyne, 1-fluoro- into different reduced forms, often involving the addition of hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
1,3-Butadiyne, 1-fluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, especially in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 1,3-Butadiyne, 1-fluoro- involves its interaction with various molecular targets and pathways. The fluorine atom’s presence significantly influences the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiyne: The parent compound without the fluorine atom.
1,3-Butadiyne, 1-chloro-: A similar compound where the fluorine atom is replaced by a chlorine atom.
1,3-Butadiyne, 1-bromo-: A similar compound where the fluorine atom is replaced by a bromine atom.
Uniqueness
1,3-Butadiyne, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
74706-98-2 |
|---|---|
Molekularformel |
C4HF |
Molekulargewicht |
68.05 g/mol |
IUPAC-Name |
1-fluorobuta-1,3-diyne |
InChI |
InChI=1S/C4HF/c1-2-3-4-5/h1H |
InChI-Schlüssel |
XLMVPPCMRBLRSB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC#CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


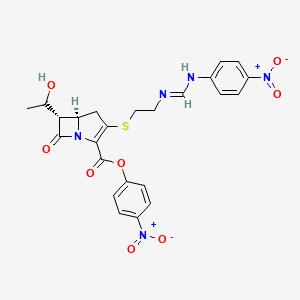
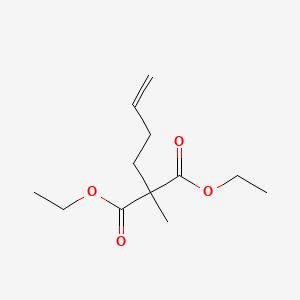
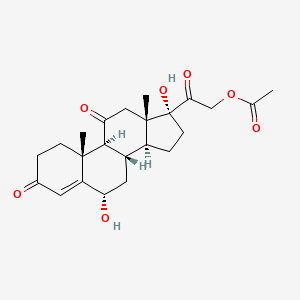
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)
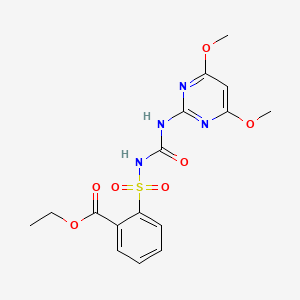

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
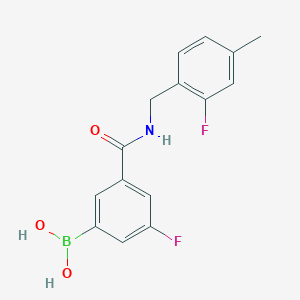
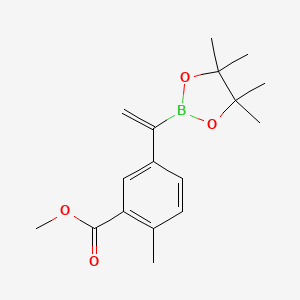
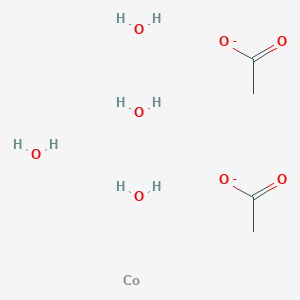

![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
